molecular formula C9H8ClNO3 B2897471 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid CAS No. 1485645-67-7

6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

Cat. No.: B2897471
CAS No.: 1485645-67-7
M. Wt: 213.62
InChI Key: ZVDAUGDLMLQGFD-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a chemical compound with the CAS Number: 134372-47-7. It has a molecular weight of 213.62 . The compound is a yellowish solid .


Synthesis Analysis

The synthesis of this compound involves purification of the crude product by flash column chromatography method over silica gel using Hexane/ethyl acetate as an eluent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNO3/c10-5-3-6 (9 (12)13)8-7 (4-5)11-1-2-14-8/h3-4,11H,1-2H2, (H,12,13) and the InChI key is RDIXXNVIEWPZCD-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound is a yellowish solid with a melting point of 175–177°C . It has a molecular weight of 213.62 .

Scientific Research Applications

Synthesis Methodologies

Researchers have developed innovative synthesis methodologies for 3,4-dihydro-2H-benzo[1,4]oxazines, which are of significant interest in biology and medication. A new method has been developed using 2-aminophenol as the starting material, leading to the successful synthesis of various derivatives, including 6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine-2-carbonitrile, showcasing a novel synthesis approach for these compounds (詹淑婷, 2012).

Crystal Engineering and New Materials

The versatility of certain dihydro-oxazine derivatives in crystal engineering has been utilized to synthesize compounds with chloranilic acid, demonstrating various oxidation states and hydrogen bonding modes. This approach has led to the synthesis of compounds with potential applications in novel materials due to their unique physical properties (M. Kabir et al., 2003).

Biological Activities

In the realm of biological activities, derivatives of 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine have been explored for their antimicrobial properties. For instance, the synthesis and evaluation of pyridine derivatives have shown variable and modest activity against bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (N. Patel et al., 2011).

Anticancer Potential

Research has also extended to the anticancer potential of related compounds, where new synthesized copper(II) and manganese(II) complexes with 1,2,4-triazines thiosemicarbazide derivatives have been studied for their inhibitory activity against various carcinoma cells. These studies highlight the promise of these compounds in the development of new anticancer therapies (M. Refat et al., 2015).

Advanced Synthesis and Applications

The adaptable coordination chemistry of related compounds towards zinc(II) and mercury(II) has been explored, revealing the high versatility and diverse environments provided to the metal center. This research paves the way for the development of complex metal-organic frameworks with potential applications in catalysis, drug delivery, and material science (G. A. Ardizzoia et al., 2010).

Safety and Hazards

The compound is associated with several hazard statements including H302-H315-H319-H332-H335. Precautionary measures include P261-P280-P305+P351+P338 .

Mechanism of Action

Target of Action

Similar compounds have been reported to target 5-ht (6) receptors .

Mode of Action

It’s worth noting that related compounds have been shown to act as antagonists at the 5-ht (6) receptors . Antagonists work by binding to the receptor and blocking its activation, thereby inhibiting the receptor’s function.

Biochemical Pathways

Given its potential interaction with 5-ht (6) receptors, it may influence serotonin signaling pathways .

Pharmacokinetics

Similar compounds have been reported to exhibit good brain penetration in rats , suggesting potential central nervous system activity.

Result of Action

Related compounds have been shown to inhibit cell proliferation , suggesting potential anti-cancer properties.

Action Environment

The stability and efficacy of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s efficacy may be influenced by the physiological environment, such as pH and the presence of other molecules.

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-5-1-2-7-6(3-5)11-4-8(14-7)9(12)13/h1-3,8,11H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDAUGDLMLQGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(N1)C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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